5-Phenyl-2,3'-bipyridine
Overview
Description
5-Phenyl-2,3’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a phenyl group. This compound is part of the bipyridine family, which is known for its versatile applications in various fields such as coordination chemistry, materials science, and pharmaceuticals. The unique structure of 5-Phenyl-2,3’-bipyridine allows it to act as a ligand, forming complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 5-Phenyl-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which can further react to form more complex structures.
Reduction: Reduction reactions can convert 5-Phenyl-2,3’-bipyridine to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Phenyl-2,3’-bipyridine largely depends on its role as a ligand. When it forms complexes with metal ions, it can influence the electronic properties of the metal center, thereby affecting the reactivity and stability of the complex . The molecular targets and pathways involved vary depending on the specific application. For example, in catalysis, the compound may facilitate electron transfer processes, while in biological systems, it may interact with specific proteins or DNA .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
5-Phenyl-2,2’-bipyridine: Similar to 5-Phenyl-2,3’-bipyridine but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 5-Phenyl-2,3’-bipyridine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over these properties is required, such as in the design of catalysts and materials with specific photophysical characteristics .
Properties
IUPAC Name |
5-phenyl-2-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-8-9-16(18-12-14)15-7-4-10-17-11-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLRCXFTSQZNGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467626 | |
Record name | 5-PHENYL-2,3'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340026-73-5 | |
Record name | 5-PHENYL-2,3'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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